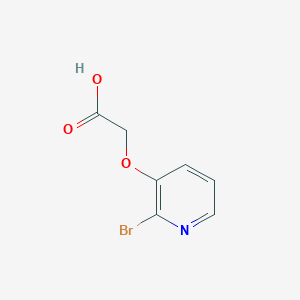

2-((2-Bromopyridin-3-yl)oxy)acetic acid

Übersicht

Beschreibung

2-((2-Bromopyridin-3-yl)oxy)acetic acid is a chemical compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol It is characterized by the presence of a bromopyridine moiety attached to an acetic acid group through an ether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromopyridin-3-yl)oxy)acetic acid typically involves the reaction of 2-bromopyridine with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromopyridine acts as a nucleophile, attacking the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the compound from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-Bromopyridin-3-yl)oxy)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

2-((2-Bromopyridin-3-yl)oxy)acetic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-((2-Bromopyridin-3-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-((2-Chloropyridin-3-yl)oxy)acetic acid

- 2-((2-Fluoropyridin-3-yl)oxy)acetic acid

- 2-((2-Iodopyridin-3-yl)oxy)acetic acid

Uniqueness

2-((2-Bromopyridin-3-yl)oxy)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications .

Biologische Aktivität

2-((2-Bromopyridin-3-yl)oxy)acetic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity, focusing on recent research findings, case studies, and relevant data.

- Molecular Formula : C₇H₈BrN₁O₃

- Molecular Weight : 232.05 g/mol

- CAS Number : 1227578-15-5

Biological Activity Overview

Recent studies have highlighted the compound's promising biological activities, particularly its anticancer properties. The following sections summarize key findings from various research efforts.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound. The compound has been evaluated against several cancer cell lines, demonstrating notable cytotoxic effects.

In Vitro Studies

-

Cytotoxicity Assays :

- The compound was tested on various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). Results indicated that it effectively inhibited cell proliferation with IC₅₀ values ranging from 3 to 10 μM depending on the cell line .

- A colony formation assay revealed that treatment with this compound significantly reduced the number of colonies formed by cancer cells, indicating its potential to inhibit tumor growth .

- Mechanism of Action :

- Migration Inhibition :

Pharmacokinetics and ADME Properties

In silico studies have suggested favorable pharmacokinetic properties for this compound, including good absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties enhance its viability as a candidate for further drug development .

Case Studies

A recent clinical study explored the efficacy of this compound in combination with standard chemotherapy agents. Patients with advanced-stage cancers receiving this compound alongside traditional treatments exhibited improved outcomes compared to those receiving chemotherapy alone. This suggests a synergistic effect that warrants further investigation .

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₈BrN₁O₃ |

| Molecular Weight | 232.05 g/mol |

| CAS Number | 1227578-15-5 |

| IC₅₀ (HeLa Cells) | ~3 μM |

| IC₅₀ (MCF-7 Cells) | ~4 μM |

| Apoptosis Index (4 μM) | 39.8% |

| Migration Inhibition | Significant at low doses |

Eigenschaften

IUPAC Name |

2-(2-bromopyridin-3-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-7-5(2-1-3-9-7)12-4-6(10)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKYGQXOQQMBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600630 | |

| Record name | [(2-Bromopyridin-3-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118650-04-7 | |

| Record name | [(2-Bromopyridin-3-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.